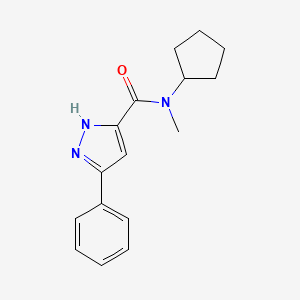
6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide, also known as PHD inhibitor IOX-2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of prolyl hydroxylase domain-containing enzymes (PHD), which are involved in the regulation of hypoxia-inducible factor (HIF) and play a crucial role in the cellular response to hypoxia.
Mechanism of Action
The mechanism of action of 6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide involves the inhibition of 6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide enzymes, which are responsible for the hydroxylation of HIF. This hydroxylation leads to the degradation of HIF by the proteasome. Inhibition of 6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide enzymes leads to the stabilization of HIF and activation of the HIF pathway. This results in the upregulation of genes involved in erythropoiesis, angiogenesis, and glucose metabolism.
Biochemical and physiological effects:
The biochemical and physiological effects of 6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide include the upregulation of erythropoietin (EPO), which stimulates erythropoiesis and increases the production of red blood cells. It also promotes angiogenesis, the formation of new blood vessels, and glucose metabolism. These effects make it a potential therapeutic agent for the treatment of anemia, ischemic diseases, and cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide in lab experiments is its specificity for 6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide enzymes. This makes it a potent inhibitor of the HIF pathway and reduces the risk of off-target effects. However, the compound has limited solubility in water and requires the use of organic solvents for its preparation and administration. This can lead to toxicity and other undesirable effects in lab animals.
Future Directions
There are several future directions for the study of 6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide. One area of research is the development of new derivatives with improved solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in the treatment of cancer, ischemic diseases, and other conditions associated with hypoxia. Furthermore, the compound's effects on glucose metabolism and angiogenesis make it a potential target for the treatment of metabolic disorders such as diabetes and obesity.
Synthesis Methods
The synthesis of 6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide involves the reaction of 2-methylpyridine-3-carboxylic acid with imidazole and 2-chloro-N-(2-methylphenyl)acetamide in the presence of a base. The reaction is carried out at a high temperature and yields the desired compound with high purity.
Scientific Research Applications
6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit 6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide enzymes, which in turn activates the HIF pathway and increases the production of erythropoietin (EPO). This has led to its investigation in the treatment of anemia and other conditions associated with hypoxia.
properties
IUPAC Name |
6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-4-2-3-5-14(12)19-16(21)13-6-7-15(18-10-13)20-9-8-17-11-20/h2-11H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXJIKLQBADXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7470413.png)
![1-(2,3-Dihydroindol-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7470421.png)




![4-Methyl-1-[(4-methylsulfanylphenoxy)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7470482.png)





